molecular formula C12H17NO3 B13397526 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione

3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione

Cat. No.: B13397526
M. Wt: 223.27 g/mol
InChI Key: BTUAJNQTKSSATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole core substituted with a tert-butyl group at position 3 and an ethenyl group at position 7a.

Properties

IUPAC Name

3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUAJNQTKSSATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl-substituted amine with an ethenyl-substituted oxazole precursor. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolo-Oxazole Derivatives

Compound FT-0770968 [(3R,7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde] (CAS: 1214741-19-1) shares the pyrrolo-oxazole-dione backbone with the target compound but differs in substituents. The carbaldehyde group at position 7a (vs. ethenyl in the target) introduces electrophilic reactivity, enabling nucleophilic additions or further functionalization.

Pyrrolo-Pyrrole Derivatives

Compounds such as (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 24, ) feature a related bicyclic pyrrolo-pyrrole system. Key differences include:

  • Bioactivity : Compound 24 was evaluated for autotaxin (ATX) enzyme inhibition, a target in fibrosis and cancer. The dione group in the target compound could similarly interact with enzymatic active sites, though specific data are lacking .

Pyrano-Pyrone Derivatives

4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) () shares a dione motif but has a pyrano-pyran core. Structural differences lead to distinct properties:

  • Melting Point : Compound 6b decomposes at 241–244°C, suggesting thermal instability compared to the fused oxazole-pyrrolo system, which may exhibit higher stability due to aromaticity .
  • Solubility : The phenyl group in 6b reduces solubility (hexane-CHCl3 required for crystallization), while the tert-butyl and ethenyl groups in the target compound may balance lipophilicity and polarity .

Cyclocondensation Reactions

highlights cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles to form heterocycles like imidazo-oxazoles. This method could theoretically adapt to synthesize the target compound by selecting appropriate starting materials and optimizing reaction conditions .

Table 1: Comparative Data for Structurally Related Compounds

Compound Core Structure Key Substituents Melting Point (°C) Solubility Bioactivity
Target Compound Pyrrolo-oxazole-dione tert-Butyl, ethenyl N/A Not studied Not reported
FT-0770968 () Pyrrolo-oxazole-dione tert-Butyl, carbaldehyde N/A Not studied Not reported
Compound 24 () Pyrrolo-pyrrole Benzo-triazole N/A Moderate (PBS) ATX inhibition (IC₅₀: ~100 nM)
4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione () Pyrano-pyran-dione Phenyl 241–244 (decomp) Low (hexane-CHCl3) Not reported

Biological Activity

3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione typically involves multi-step chemical reactions. The initial phase focuses on constructing the pyrrolo[1,2-c]oxazole core followed by the introduction of tert-butyl and ethenyl substituents. Reaction conditions such as temperature and solvent choice are critical for achieving the desired stereochemistry and yield .

Anticancer Properties

Research indicates that compounds similar to 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione exhibit promising anticancer activities. For instance, studies on structurally related oxazole derivatives have shown significant growth inhibition across various cancer cell lines. The National Cancer Institute's NCI-60 panel has been utilized to assess the cytotoxic effects of these compounds. Notably, some derivatives demonstrated GI50 values in the low micromolar range, indicating effective inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity

CompoundMean GI50 (µM)Mechanism of Action
3-tert-butyl derivativeTBDTubulin polymerization inhibition
Other oxazole derivatives48.8 - 94.1Microtubule destabilization

The biological activity of 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione is primarily attributed to its interaction with cellular targets such as tubulin. Compounds within this class have been shown to bind at colchicine sites on tubulin, leading to microtubule depolymerization and subsequent cell cycle arrest . This mechanism is particularly relevant in cancer therapy as it disrupts mitotic processes in rapidly dividing cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione may possess antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains with promising results indicating potential use as an antimicrobial agent .

Case Studies

Several studies have explored the biological effects of pyrrolo[1,2-c]oxazole derivatives:

  • Study on Anticancer Efficacy : A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. These compounds exhibited high specificity against leukemia cell lines and demonstrated significant growth inhibitory properties .
  • Microtubule Interaction : Research highlighted that certain derivatives effectively bind to tubulin and induce microtubule depolymerization. The findings suggest that modifications in the structure can enhance cytotoxicity against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.